Diphenyldivinylsilane synthesis from dichlorodiphenylsilane and vinyl Grignard
Diphenyldivinylsilane synthesis from dichlorodiphenylsilane and vinyl Grignard
Executive Summary
Diphenyldivinylsilane (DPDVS) is a critical organosilicon monomer used extensively in the synthesis of high-refractive-index silicone elastomers, photolithography resists, and cross-linking agents for olefin polymerization.[1] Its dual vinyl functionality allows for rapid curing via hydrosilylation or radical polymerization, while the diphenyl backbone imparts thermal stability and optical clarity.
This guide details the synthesis of DPDVS from dichlorodiphenylsilane (
Reaction Engineering & Mechanism
Core Chemistry
The synthesis proceeds via a double nucleophilic substitution at the silicon center. The vinyl Grignard reagent (
Reaction Equation:
Mechanistic Pathway
The mechanism follows an
-
First Substitution: Formation of the intermediate chlorodiphenylvinylsilane.
-
Second Substitution: Displacement of the second chloride to yield the divinyl product.
Key Insight: While silicon can form pentacoordinate intermediates, the steric bulk of the phenyl groups generally favors a concerted substitution mechanism in non-polar or moderately polar solvents like THF.
Figure 1: Stepwise nucleophilic substitution mechanism at the silicon center.[1]
Critical Reagent Profiling
Success depends on the strict control of moisture and stoichiometry.
| Reagent | CAS | MW ( g/mol ) | Role | Critical Attribute |
| Dichlorodiphenylsilane | 80-10-4 | 253.20 | Substrate | Hydrolytically Unstable. Releases HCl upon contact with moisture.[1] Must be distilled if yellow/cloudy. |
| Vinylmagnesium Bromide | 1826-67-1 | 131.27 | Nucleophile | Pyrophoric. Use 1.0 M solution in THF.[1] Titer must be verified before use. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Peroxide Former. Must be anhydrous (water <50 ppm) and inhibitor-free for the reaction.[1] |
| Ammonium Chloride | 12125-02-9 | 53.49 | Quench | Saturated aqueous solution.[1] Buffers pH to prevent siloxane formation. |
Validated Experimental Protocol
Pre-Reaction Setup
-
Glassware: Flame-dried 3-neck round bottom flask (500 mL), reflux condenser, pressure-equalizing addition funnel, nitrogen inlet.[1]
-
Atmosphere: Positive pressure of dry Nitrogen (
) or Argon. -
Temperature Control: Ice/Salt bath (-10°C) and Oil bath (for reflux).[1]
Step-by-Step Methodology
Step 1: System Preparation
Purge the entire system with
Step 2: Grignard Addition (The "Reverse" Addition) Note: While adding electrophile to nucleophile is common, adding Grignard to the silane allows for better thermal control of the initial exotherm. Transfer Vinylmagnesium bromide (220 mL of 1.0 M solution, 220 mmol, 2.2 eq) to the addition funnel. Add dropwise to the silane solution over 60 minutes.
-
Observation: Massive precipitation of Magnesium salts (
) will occur. -
Control: Maintain internal temperature <10°C to prevent vinyl polymerization.
Step 3: Reaction Completion Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT). Then, heat to mild reflux (65°C) for 3–4 hours.
-
Validation: Check reaction progress via TLC (Hexane eluent) or GC-MS. Starting material (
) should be undetectable.
Step 4: Quench and Workup
Cool the mixture to 0°C. Slowly quench with saturated aqueous
-
Caution: Exothermic! Hydrogen gas may evolve if excess Mg is present.
-
Separation: Transfer to a separatory funnel. Extract aqueous layer with Diethyl Ether (
mL). -
Drying: Combine organic layers, wash with Brine, and dry over anhydrous
. Filter and concentrate under reduced pressure (Rotovap) to yield a crude oil.
Step 5: Purification (Vacuum Distillation) The crude product contains biphenyl byproducts and siloxanes. Distill under high vacuum.
-
Stabilization: Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol, 100 ppm) prior to distillation to prevent polymerization in the pot.[1]
-
Target Fraction: Collect the fraction boiling at 150–160°C @ 2–5 mmHg (approximate, varies by vacuum strength).
-
Note: Literature BP at atmospheric pressure is ~295°C, but distillation at this temp will degrade the product.[1]
Figure 2: Operational workflow for the synthesis and purification of DPDVS.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Flame dry glassware; ensure THF is dry (<50 ppm |
| Polymerization in Pot | Thermal initiation of vinyl groups | Add radical inhibitor (BHT) before distillation; Keep pot temp <180°C. |
| Incomplete Conversion | Degraded Grignard reagent | Titrate Grignard before use. Use 2.2–2.5 equivalents. |
| Siloxane Formation | Hydrolysis during reaction | Ensure inert atmosphere is maintained until quench. |
Characterization & QC
To certify the material for research or development use, the following data profile is required:
-
Appearance: Clear, colorless liquid.[2]
-
Density: ~1.009 g/mL at 25°C.
-
Refractive Index (
): High refractive index (approx 1.57–1.[3]59) due to diphenyl content. -
NMR (CDCl
): -
GC-MS: Molecular ion peak
at m/z 236.
References
- Preparation of Vinyl Grignard Reagents: Normant, H. Compt. Rend.1954, 239, 1510. (Foundational method for vinylmagnesium bromide synthesis in THF).
- General Organosilane Synthesis: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry; Wiley: New York, 2000.
-
Diphenyldivinylsilane Properties: GM Chemical. Diphenyldivinylsilane CAS 17937-68-7 Technical Data. Link
-
Grignard Reaction Safety: Sigma-Aldrich.[1][3] Vinylmagnesium bromide solution Safety Data Sheet. Link
-
Refractive Index Data: RefractiveIndex.INFO. Optical constants of Silicon-based polymers. Link
